molecular formula C37H56N12O11 B12538647 H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH CAS No. 683750-69-8

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH

Cat. No.: B12538647
CAS No.: 683750-69-8
M. Wt: 844.9 g/mol
InChI Key: HXLSRERRXQGKIE-GOUQEUAPSA-N
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Description

The compound H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH is a peptide consisting of the amino acids serine, threonine, phenylalanine, threonine, histidine, proline, and arginine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

    Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH have numerous applications in scientific research:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.

    Biology: Peptides play essential roles in cell signaling, immune responses, and enzyme functions.

    Medicine: Peptides are used as therapeutic agents for treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: Peptides are used in the development of new materials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit various signaling pathways, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interactions with molecular targets, making it distinct from other peptides.

Properties

CAS No.

683750-69-8

Molecular Formula

C37H56N12O11

Molecular Weight

844.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H56N12O11/c1-19(51)28(47-30(53)23(38)17-50)33(56)45-25(14-21-8-4-3-5-9-21)31(54)48-29(20(2)52)34(57)46-26(15-22-16-41-18-43-22)35(58)49-13-7-11-27(49)32(55)44-24(36(59)60)10-6-12-42-37(39)40/h3-5,8-9,16,18-20,23-29,50-52H,6-7,10-15,17,38H2,1-2H3,(H,41,43)(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,59,60)(H4,39,40,42)/t19-,20-,23+,24+,25+,26+,27+,28+,29+/m1/s1

InChI Key

HXLSRERRXQGKIE-GOUQEUAPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)N)O

Origin of Product

United States

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